An In-depth Technical Guide to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its Analogs: A Keystone for Modern Drug Discovery
An In-depth Technical Guide to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its Analogs: A Keystone for Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is limited in publicly accessible literature. This guide provides a comprehensive overview of the chemical and pharmacological properties of the 3,5-disubstituted 1,2,4-oxadiazole scaffold, with specific extrapolations to the title compound based on established medicinal chemistry principles.
Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] Its value lies in its role as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] The inherent electronic properties and geometric arrangement of the 1,2,4-oxadiazole core allow for diverse molecular interactions with biological targets, making it a versatile scaffold in drug design.[4] This guide will delve into the chemical properties, synthesis, and pharmacological potential of 3,5-disubstituted 1,2,4-oxadiazoles, with a specific focus on 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole as a representative molecule.
Core Chemical Properties of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, these properties can be predicted based on its constituent parts: the 1,2,4-oxadiazole core, the methyl group at the 5-position, and the pyrrolidinyl group at the 3-position.
| Property | Predicted Value/Range | Rationale and Significance in Drug Development |
| Molecular Weight | ~167.19 g/mol | Adherence to Lipinski's Rule of Five for good oral bioavailability. |
| pKa | 7.0 - 9.0 (basic) | The pyrrolidine nitrogen is the primary basic center. This pKa range suggests that the compound will be protonated at physiological pH, influencing its solubility and interaction with acidic residues in target proteins. |
| logP / logD | 0.5 - 2.0 | The pyrrolidine ring and the oxadiazole core contribute to its lipophilicity. This moderate range is often optimal for balancing aqueous solubility and membrane permeability. For some 1,2,4-oxadiazole derivatives, logD values around 3.9-4.4 have been reported, indicating that lipophilicity can be significantly influenced by the nature of the substituents.[5] |
| Polar Surface Area (PSA) | ~50 - 70 Ų | The nitrogen and oxygen atoms of the oxadiazole and the nitrogen of the pyrrolidine contribute to the PSA. This value is within the desirable range for good blood-brain barrier penetration, should CNS activity be a therapeutic goal. The polar surface area is a key descriptor in predicting drug absorption.[6] |
| Hydrogen Bond Donors/Acceptors | Donors: 1 (pyrrolidine N-H), Acceptors: 3 (oxadiazole N, O; pyrrolidine N) | The ability to form hydrogen bonds is crucial for target binding. The presence of both donor and acceptor sites allows for versatile interactions with biological macromolecules. |
| Metabolic Stability | Moderate to High | The 1,2,4-oxadiazole ring is generally resistant to metabolic degradation. The pyrrolidine ring may be susceptible to oxidation by cytochrome P450 enzymes. The metabolic stability of some 1,2,4-oxadiazole derivatives has been shown to be favorable, with half-lives in S9 fractions ranging from 69 to 204 minutes.[5] |
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Generalized Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common route involving the cyclization of an O-acyl amidoxime. This approach offers a high degree of flexibility in introducing various substituents at the 3 and 5 positions.
A general and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with nitriles, often catalyzed by an acid or a Lewis acid.[7]
Conceptual Workflow for the Synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole:
Caption: General synthetic workflow for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole.
Detailed Experimental Protocol (Hypothetical):
-
Amidoxime Formation:
-
To a solution of N-Boc-pyrrolidine-2-carbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-Boc-pyrrolidine-2-carboximidamide. Purify by column chromatography if necessary.
-
-
Cyclization and Acylation:
-
Dissolve the N-Boc-pyrrolidine-2-carboximidamide in pyridine or another suitable aprotic solvent.
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude 5-methyl-3-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole. Purify by column chromatography.
-
-
Deprotection:
-
Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product, 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, likely as a salt.
-
Pharmacological Profile: A Landscape of Possibilities
The 1,2,4-oxadiazole nucleus is a versatile pharmacophore found in compounds targeting a wide array of biological systems.[1][3][4] The specific substituents at the 3 and 5-positions dictate the pharmacological activity.
Potential Therapeutic Areas for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Analogs:
-
Oncology: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis via caspase-3 activation.[6][9]
-
Central Nervous System (CNS) Disorders: The scaffold has been incorporated into molecules targeting CNS receptors, such as muscarinic, benzodiazepine, and serotonin receptors.[3]
-
Inflammatory Diseases: Anti-inflammatory properties are a common feature of this class of compounds.[10]
-
Infectious Diseases: Derivatives have shown antibacterial, antifungal, and antiparasitic activities.[2][11]
Hypothesized Mechanism of Action:
The pyrrolidinyl group can mimic the structure of proline, suggesting that 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole could act as a proline mimetic and potentially interact with enzymes or receptors that recognize this amino acid. The 1,2,4-oxadiazole core can participate in hydrogen bonding and other non-covalent interactions within a binding pocket.
Illustrative Signaling Pathway (Hypothetical Caspase-3 Activation):
Caption: Hypothetical pathway of caspase-3 activation by a 1,2,4-oxadiazole derivative.
Protocols for Physicochemical and Pharmacological Characterization
A rigorous and systematic characterization is essential to validate the structure, purity, and biological activity of a newly synthesized compound.
Workflow for Compound Characterization:
Caption: A comprehensive workflow for the characterization of a novel chemical entity.
Detailed Experimental Protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the presence of the methyl, pyrrolidinyl, and oxadiazole moieties and their connectivity.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass and confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Compare the measured exact mass with the calculated theoretical mass to confirm the molecular formula.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Protocol:
-
Develop a suitable reverse-phase HPLC method, typically using a C18 column.[12]
-
Use a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the purity based on the peak area percentage.
-
4. In Vitro Caspase-3 Activation Assay
-
Objective: To assess the potential of the compound to induce apoptosis.
-
Protocol:
-
Use a commercially available fluorometric or colorimetric caspase-3 assay kit.
-
Treat a relevant cancer cell line (e.g., a breast or colon cancer cell line) with varying concentrations of the test compound for a specified duration.[9]
-
Lyse the cells and incubate the lysate with the caspase-3 substrate.
-
Measure the fluorescence or absorbance and calculate the fold-increase in caspase-3 activity relative to an untreated control.
-
Conclusion and Future Directions
The 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. Its predicted physicochemical properties are favorable for drug-likeness, and the extensive pharmacology of the 1,2,4-oxadiazole class suggests a high probability of discovering potent and selective modulators of various biological targets. Future research should focus on the synthesis and comprehensive characterization of this specific molecule and its analogs to validate the hypotheses presented in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
-
IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]
-
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. RUDN University. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Hindawi. [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ScienceDirect. [Link]
-
(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]
-
Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 3,5‐Disubstituted[1][5][9]‐Oxadiazoles. Sci-Hub. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
General Procedure A for the Synthesis of Compounds 1a–1q. The Journal of Organic Chemistry. [Link]
-
Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. ResearchGate. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
-
THE CHEMISTRY OF HETEROCYCLIC COMPOUNDS. RUDN University. [Link] 24.[1][5][9]-oxadiazoles: synthesis and biological applications. PubMed. [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
